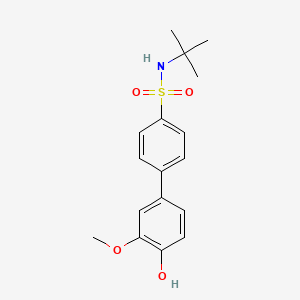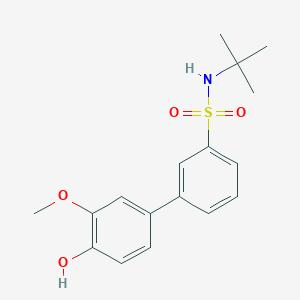
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% (4-t-BSMP) is a chemical compound that has been used in a variety of scientific applications. 4-t-BSMP is a white crystalline solid that is soluble in organic solvents, including ethanol and water. It is a highly stable compound, with a melting point of 146-148°C and a boiling point of 343°C. 4-t-BSMP has been used in a wide range of laboratory experiments, including organic synthesis and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is not well understood. In general, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is thought to interact with a variety of molecules, including proteins and nucleic acids, in a manner that is dependent on the specific application. For example, in the synthesis of pharmaceuticals, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is thought to interact with the target molecule in a manner that facilitates the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% are not well understood. In general, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is thought to be non-toxic and not to interact with human cells. However, it is important to note that 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% should be handled with care and appropriate safety precautions should be taken when using this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% in laboratory experiments include its high stability, low toxicity, and wide range of applications. Additionally, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is relatively inexpensive and can be easily synthesized from readily available starting materials. The main limitation of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is that its mechanism of action is not fully understood, which can make it difficult to predict the outcome of experiments.
Future Directions
There are a number of potential future directions for research involving 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%. These include further investigation of its mechanism of action, development of new synthetic methods using 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% as a reagent, and exploration of its potential applications in drug discovery and development. Additionally, further research is needed to determine the biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%, as well as its potential toxicity. Finally, further investigation of the structure-activity relationships of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is needed to better understand its potential applications.
Synthesis Methods
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-t-butylsulfamoylphenol with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% as a white crystalline solid. The second step involves the purification of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% by recrystallization from a suitable solvent, such as ethanol.
Scientific Research Applications
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications, including organic synthesis and analytical chemistry. In organic synthesis, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In analytical chemistry, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% has been used as a reagent for the determination of trace amounts of metals and other compounds.
properties
IUPAC Name |
N-tert-butyl-3-(4-hydroxy-3-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-7-5-6-12(10-14)13-8-9-15(19)16(11-13)22-4/h5-11,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQKKCQYZXHYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

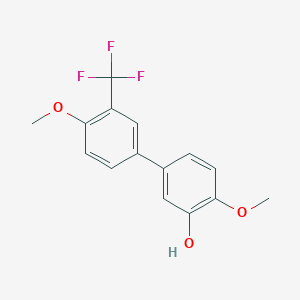
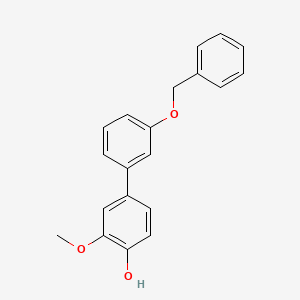
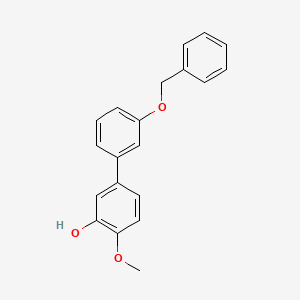
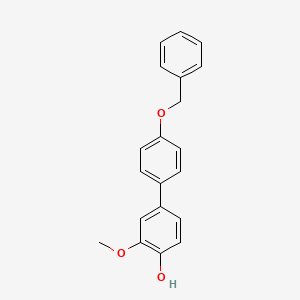


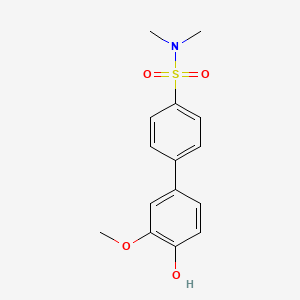
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)

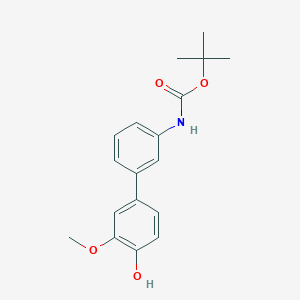

![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)
![2-Methoxy-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380513.png)
